
Sodium phenazine-1,6-bis(olate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium phenazine-1,6-bis(olate) is a derivative of phenazine, a nitrogen-containing heterocyclic compound. Phenazines are known for their diverse biological activities, including antimicrobial, antitumor, and antioxidant properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including sodium phenazine-1,6-bis(olate), typically involves the condensation of 1,2-diaminobenzenes with appropriate reagents. One common method is the oxidative cyclization of 1,2-diaminobenzene . The reaction conditions often include the use of oxidizing agents such as sodium hypochlorite or potassium permanganate.
Industrial Production Methods: Industrial production of phenazine derivatives can involve microbial fermentation processes. For instance, Pseudomonas aeruginosa is known to produce phenazine compounds during its growth . The extraction and purification of these compounds from microbial cultures can be achieved through techniques like thin-layer chromatography and column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: Sodium phenazine-1,6-bis(olate) can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenazine-1,6-dicarboxylic acid.
Reduction: Reduction reactions can yield different phenazine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the phenazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Sodium hypochlorite, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, and water are commonly used solvents in these reactions.
Major Products: The major products formed from these reactions include phenazine-1,6-dicarboxylic acid and other substituted phenazine derivatives .
Applications De Recherche Scientifique
Sodium phenazine-1,6-bis(olate) has a wide range of applications in scientific research:
Chemistry: It is used as a redox-active compound in various chemical reactions and as a catalyst in organic synthesis.
Biology: It exhibits antimicrobial properties and is used in studies related to bacterial infections.
Medicine: Its antitumor properties make it a candidate for cancer research.
Industry: It is used in the development of dyes and pigments due to its stable redox properties.
Mécanisme D'action
The mechanism of action of sodium phenazine-1,6-bis(olate) involves its redox activity. It can generate reactive oxygen species (ROS) that interfere with cellular respiration chains, leading to cell death in microbial organisms . In cancer cells, it can induce apoptosis by inhibiting DNA synthesis and causing cell cycle arrest .
Comparaison Avec Des Composés Similaires
- Phenazine-1-carboxylic acid
- Phenazine-1,6-dicarboxylic acid
- Pyocyanin
Uniqueness: Sodium phenazine-1,6-bis(olate) is unique due to its dual redox-active sites, which enhance its ability to participate in redox reactions. This makes it more effective in generating ROS compared to other phenazine derivatives .
Propriétés
Formule moléculaire |
C12H6N2Na2O2 |
|---|---|
Poids moléculaire |
256.17 g/mol |
Nom IUPAC |
disodium;phenazine-1,6-diolate |
InChI |
InChI=1S/C12H8N2O2.2Na/c15-9-5-1-3-7-11(9)14-8-4-2-6-10(16)12(8)13-7;;/h1-6,15-16H;;/q;2*+1/p-2 |
Clé InChI |
KJORTKGSMZXZJV-UHFFFAOYSA-L |
SMILES canonique |
C1=CC2=C(C(=C1)[O-])N=C3C=CC=C(C3=N2)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



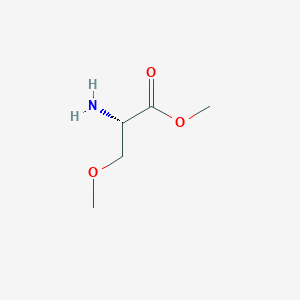
![5-(1-(1H-Imidazol-1-yl)ethyl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B12825928.png)
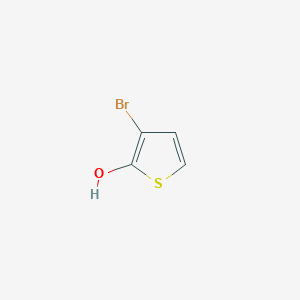
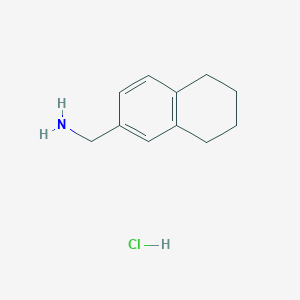
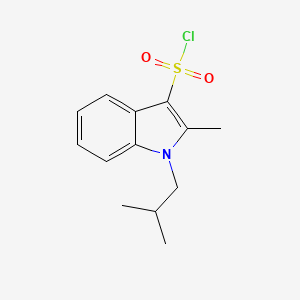
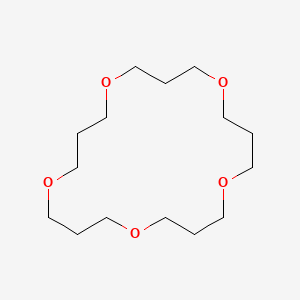
![trans-2-[2-(2-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825967.png)
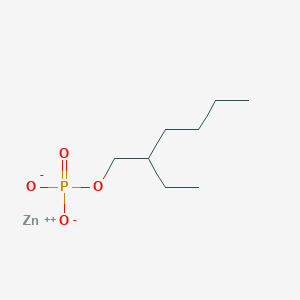
![trans-2-[2-(4-Iodophenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B12825974.png)
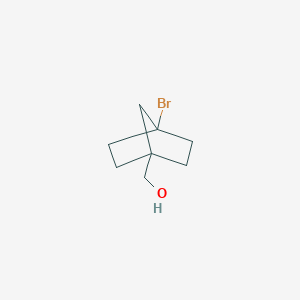
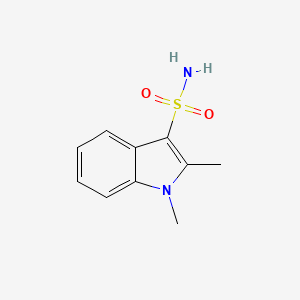
![Ethyl((1R,3aR,4aR,6R,8aR,9S,9aS)-9-(diphenylcarbamoyl)-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl)carbamate](/img/structure/B12826000.png)
![[5-(4-iodophenyl)-2-phenyl-4,5-dihydrooxazol-4-yl]methanol;(4R,5R)-[5-(4-IODOPHENYL)-2-PHENYL-4,5-DIHYDRO-OXAZOL-4-YL]METHANOL](/img/structure/B12826005.png)
